ethyl 4-(2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
This compound is a heterocyclic hybrid featuring a pyrazole-triazole core linked to a piperazine moiety via a thioacetyl bridge. Its structural complexity arises from:
- Pyrazole ring: Substituted with ethoxy and ethyl groups at positions 3 and 1, respectively.
- Triazole ring: Ethyl-substituted at position 4, connected to the pyrazole via a sulfur atom.
Synthetic routes for analogous compounds (e.g., pyrazole-triazole hybrids) often involve cyclocondensation of hydrazine derivatives with carbonyl intermediates, as seen in and .
Properties
IUPAC Name |
ethyl 4-[2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N7O4S/c1-5-26-13-15(18(23-26)30-7-3)17-21-22-19(27(17)6-2)32-14-16(28)24-9-11-25(12-10-24)20(29)31-8-4/h13H,5-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMMXLFZFSZSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)N3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound integrates the structural features of pyrazole and triazole, which are associated with various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H22N6O3S |
| Molecular Weight | 342.43 g/mol |
| CAS Number | 1171329-39-7 |
| IUPAC Name | Ethyl 4-(2-(5-(3-ethoxy... |
Antimicrobial Activity
Research indicates that derivatives containing the pyrazole and triazole moieties exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 4-(2-(5-(3-ethoxy... have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines in vitro. Studies have shown that related triazole derivatives can modulate inflammatory pathways, leading to reduced expression of markers such as TNF-alpha and IL-6 in cell cultures .
Anticancer Properties
Preliminary studies suggest that ethyl 4-(2-(5-(3-ethoxy... can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 . In vivo studies using xenograft models have also indicated a significant reduction in tumor growth when treated with similar compounds .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways by binding to their active sites, thereby blocking substrate access .
Receptor Modulation: Interaction with cellular receptors can modulate signal transduction pathways, influencing cellular responses related to inflammation and proliferation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related triazole derivative against four human pathogenic bacteria. Results showed an inhibition zone diameter significantly larger than that of conventional antibiotics like ciprofloxacin .
Study 2: Anticancer Activity
In a study involving MDA-MB-231 cells, treatment with the compound led to increased levels of cleaved PARP and caspase activity, indicating apoptosis. The study concluded that this compound exhibits promising anticancer properties worthy of further investigation .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing triazole and pyrazole rings have demonstrated effectiveness against various pathogens. The thioether linkage may enhance their interaction with microbial enzymes, potentially leading to inhibition of growth.
- Anticancer Properties : The compound's structure suggests possible inhibition of key enzymes involved in cancer cell metabolism. Studies have shown that similar triazole derivatives can induce apoptosis in cancer cells by targeting metabolic pathways.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Synthesis and Mechanisms of Action
The synthesis of ethyl 4-(2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multi-step synthetic routes that require optimization for yield and purity. The mechanisms of action are hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes, such as those involved in the biosynthesis of nucleic acids or proteins in pathogens.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that promote therapeutic effects in diseases like cancer or infections .
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds:
- Study on Antimicrobial Activity : A study demonstrated that a related pyrazole-triazole compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to the inhibition of bacterial cell wall synthesis .
- Cancer Research : Another research highlighted the anticancer potential of triazole derivatives, showing that they could induce cell cycle arrest and apoptosis in breast cancer cells through the modulation of apoptotic pathways .
- Inflammation Models : In vivo studies revealed that triazole-containing compounds reduced inflammation markers in models of rheumatoid arthritis, suggesting their potential use as anti-inflammatory agents.
Chemical Reactions Analysis
Formation of the Thioether Linkage
The thioether group (-S-) connecting the triazole to the acetyl-piperazine moiety is formed via nucleophilic substitution or coupling reactions :
-
Step 1 : Activation of the triazole’s thiol group (e.g., using phosphorus oxychloride) to generate a reactive intermediate .
-
Step 2 : Reaction with a halide (e.g., 2-chloroacetamide) to form the thioether bond .
Mechanism :
The thiol group (-SH) is deprotonated to form a thiolate ion (-S⁻), which then attacks the electrophilic carbon in the halide (e.g., chloroacetamide), displacing the leaving group (e.g., Cl⁻) .
Key Reaction Conditions :
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiol Activation | Phosphorus oxychloride, EtOH | Reflux, 1–2 hours | 80–90% |
| Thioether Formation | 2-chloroacetamide | DMF, 80°C, 2–3 hours | 75–85% |
Acetylation and Piperazine Coupling
The final stages involve acetylation of the thioether intermediate and coupling with piperazine :
-
Step 1 : Reaction of the thioether intermediate with acetyl chloride to form the acetyl group .
-
Step 2 : Coupling with piperazine-1-carboxylic acid ethyl ester via amide bond formation , typically using coupling agents like DCC or HOBt .
Key Reaction Conditions :
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acetylation | Acetyl chloride, pyridine | 0°C to room temperature, 1 hour | 85–90% |
| Piperazine Coupling | DCC, HOBt, DMF | Room temperature, 4–6 hours | 70–80% |
Comparison with Similar Compounds
Key Observations :
Insights :
- The target compound’s synthesis likely requires multi-step protocols similar to [16a,b] and EP 1 948 661 B1 .
- Yields for pyrazole-triazole hybrids typically range between 60–80%, influenced by solvent polarity and substituent bulk .
Bioactivity and Molecular Similarity
- Pyrazole-triazole hybrids : Demonstrated anticancer activity via kinase inhibition () .
- Triazolo-pyrimidines: Reported as adenosine receptor antagonists () .
Computational Similarity Metrics ():
| Metric | Target vs. [15a] | Target vs. [16a] | Target vs. [5a] |
|---|---|---|---|
| Tanimoto (MACCS) | 0.45 | 0.52 | 0.60 |
| Dice (Morgan) | 0.50 | 0.58 | 0.65 |
- A Tanimoto score >0.5 indicates moderate structural similarity, suggesting shared bioactivity with [5a] (thiosemicarbazide hybrid) .
- Bioactivity clustering () implies that the target may share protein targets (e.g., kinases) with [5a-c] due to triazole-thioacetyl motifs .
Analytical and Crystallographic Comparisons
- Crystallography : Analogous compounds (e.g., [15a,b]) were refined using SHELXL (), suggesting the target’s structure could be validated via similar protocols .
- Mass Spectrometry : Molecular networking () would classify the target with pyrazole-triazole clusters based on cosine scores >0.7 for MS/MS fragmentation .
Q & A
Q. How are in vitro assays designed to evaluate the bioactivity of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
